![molecular formula C15H15BrN2O2 B12543569 4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide CAS No. 832114-31-5](/img/structure/B12543569.png)
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide is a chemical compound with the molecular formula C15H15BrN2O2 It is characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a methoxyphenylmethylamino group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide typically involves a multi-step process. One common method includes the following steps:
Amination: The methoxyphenylmethylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-2-nitrobenzamide with 4-methoxybenzylamine under suitable conditions, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and methoxy groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N-{(3-bromobenzoyl)aminomethyl}benzamide
- 4-Bromo-2-methoxyaniline
- 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
Uniqueness
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
832114-31-5 |
|---|---|
Molekularformel |
C15H15BrN2O2 |
Molekulargewicht |
335.20 g/mol |
IUPAC-Name |
4-bromo-2-[(4-methoxyphenyl)methylamino]benzamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-12-5-2-10(3-6-12)9-18-14-8-11(16)4-7-13(14)15(17)19/h2-8,18H,9H2,1H3,(H2,17,19) |
InChI-Schlüssel |
NJJYAAZZLPOUJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


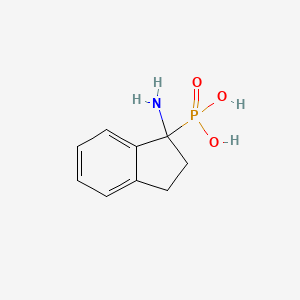
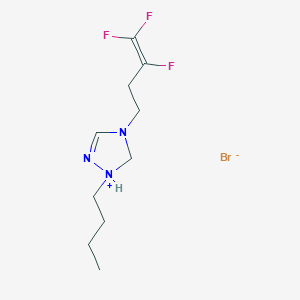
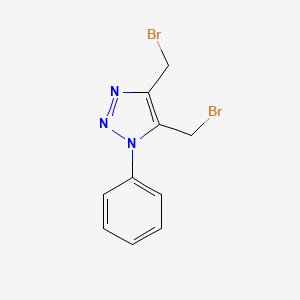
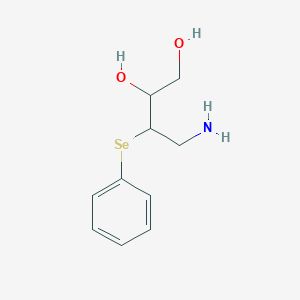
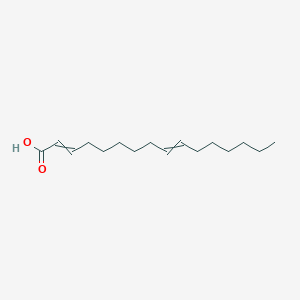
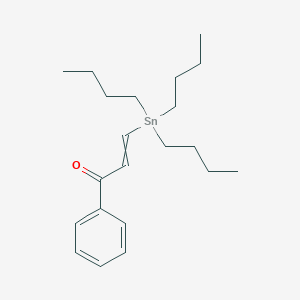
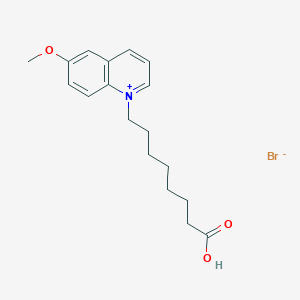
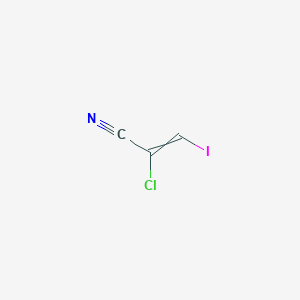
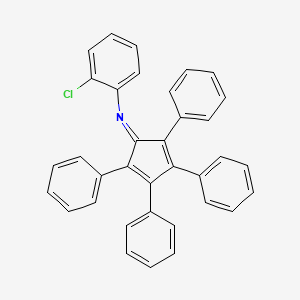
![2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol](/img/structure/B12543531.png)
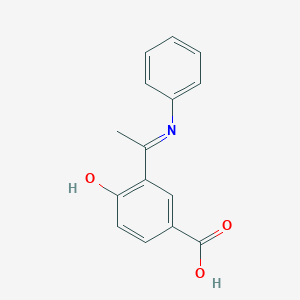
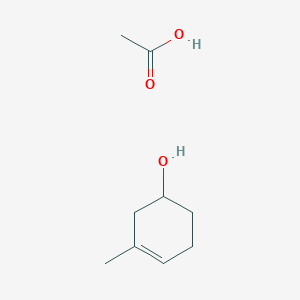
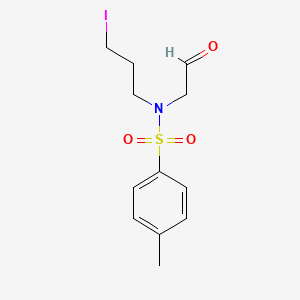
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)
